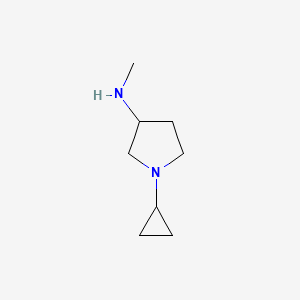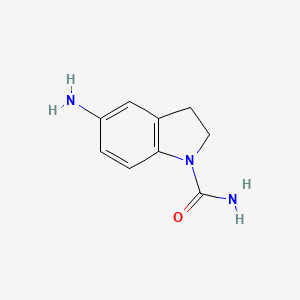
5-Amino-2,3-Dihydro-1H-indol-1-carboxamid
Übersicht
Beschreibung
“5-amino-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of indole, a heterocyclic aromatic organic compound that has been widely studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific 3D structure of this compound can be viewed using specialized software .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” are not well-documented in the literature . Further studies would be needed to fully characterize these properties.
Wissenschaftliche Forschungsanwendungen
Rolle bei der Synthese von Indolderivaten
Indolderivate, einschließlich „5-Amino-2,3-Dihydro-1H-indol-1-carboxamid“, sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie und haben in den letzten Jahren aufgrund ihres Potenzials zur Behandlung verschiedener Erkrankungen zunehmend Aufmerksamkeit erregt .
Biologisch aktive Verbindungen
Indolderivate werden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper eingesetzt . Sie zeigen verschiedene biologisch wichtige Eigenschaften .
Antivirale Aktivität
Einige Indolderivate haben sich als potenzielle antivirale Mittel erwiesen . Beispielsweise wurde berichtet, dass 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A aufweisen .
Entzündungshemmende Aktivität
Indolderivate besitzen auch entzündungshemmende Eigenschaften . Dies macht sie nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antitumoraktivität
Indolderivate, einschließlich „this compound“, haben vielversprechende Ergebnisse in der Behandlung von Krebs gezeigt . Es wurde festgestellt, dass sie das Wachstum von Krebszellen hemmen und das Tumorwachstum verlangsamen .
Antioxidative Aktivität
Indolderivate zeigen auch antioxidative Aktivität . Dies bedeutet, dass sie schädliche freie Radikale im Körper neutralisieren können, wodurch Zellschäden möglicherweise verhindert oder verlangsamt werden .
Antibakterielle Aktivität
Es wurde festgestellt, dass Indolderivate antimikrobielle Eigenschaften besitzen . Dies macht sie potenziell nützlich bei der Behandlung verschiedener bakterieller und Pilzinfektionen .
Antidiabetische Aktivität
Einige Indolderivate haben sich als vielversprechend bei der Behandlung von Diabetes erwiesen . Es wurde festgestellt, dass sie antidiabetische Eigenschaften besitzen, was sie zu einer potenziellen therapeutischen Option für diese Erkrankung macht .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The binding of 5-amino-2,3-dihydro-1H-indole-1-carboxamide to DDR1 inhibits its activity, leading to alterations in downstream signaling pathways. This interaction highlights the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a modulator of cellular processes.
Cellular Effects
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways . Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle progression and apoptosis. These effects underscore the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-amino-2,3-dihydro-1H-indole-1-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular behavior. Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce metastasis in cancer models . At higher doses, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-amino-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its biological activity . These metabolic pathways influence the levels of 5-amino-2,3-dihydro-1H-indole-1-carboxamide and its metabolites in the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-amino-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct 5-amino-2,3-dihydro-1H-indole-1-carboxamide to specific subcellular compartments, further influencing its biochemical properties and effects.
Eigenschaften
IUPAC Name |
5-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBNLLSZZKGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


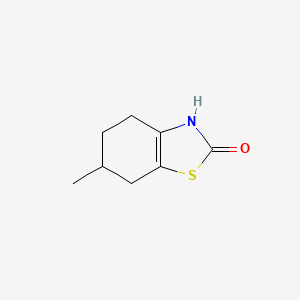
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

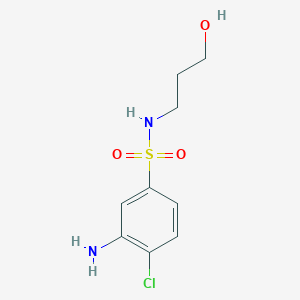
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
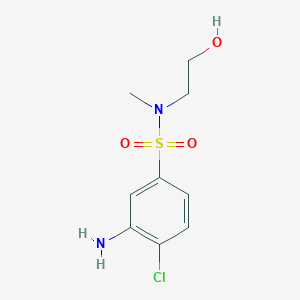
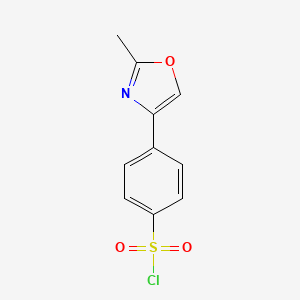
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)

